Product packaging for [1-(4-Nitrophenyl)cyclohexyl]methanamine(Cat. No.:CAS No. 2228611-13-8)

[1-(4-Nitrophenyl)cyclohexyl]methanamine

Cat. No.: B2849813
CAS No.: 2228611-13-8
M. Wt: 234.299
InChI Key: BLYBYIDJRHSEKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

[1-(4-Nitrophenyl)cyclohexyl]methanamine (CAS 2228611-13-8) is a chemical intermediate of interest in medicinal chemistry and drug discovery research. This compound features a cyclohexyl ring and a nitrophenyl group, giving it a defined molecular architecture for the synthesis of more complex target molecules. It is supplied as a high-purity material to ensure consistency in research applications. Recent scientific literature highlights the role of this compound and its close structural analogues in the development of novel small-molecule inhibitors. Specifically, research explores tri-vector inhibitors that simultaneously engage multiple pockets on the surface of cyclophilin proteins . Cyclophilins are implicated in various disease pathways, including metabolic dysfunction-associated steatohepatitis (MASH), and the inhibition of the cyclophilin B (Cyp B) isoform shows potential for attenuating liver fibrosis . In this context, the aniline derivative of this compound serves as a key building block. It is utilized in sophisticated synthetic routes to create lead compounds that address earlier genotoxicity concerns and enhance subtype selectivity for Cyp B inhibition . This makes it a valuable reagent for researchers developing targeted therapeutics for complex metabolic liver diseases. This product is intended for research purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O2 B2849813 [1-(4-Nitrophenyl)cyclohexyl]methanamine CAS No. 2228611-13-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(4-nitrophenyl)cyclohexyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-10-13(8-2-1-3-9-13)11-4-6-12(7-5-11)15(16)17/h4-7H,1-3,8-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYBYIDJRHSEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Nitrophenyl Cyclohexyl Methanamine

Established Synthetic Routes and Optimizations

Established methods for the synthesis of [1-(4-Nitrophenyl)cyclohexyl]methanamine typically revolve around the construction of a key intermediate, 1-(4-nitrophenyl)cyclohexanecarbonitrile, followed by its reduction to the desired primary amine.

Initial Reaction Pathways and Precursor Chemistry

The primary pathway to this compound commences with the synthesis of 1-(4-nitrophenyl)cyclohexanecarbonitrile. This precursor can be prepared through the nucleophilic addition of a cyanide source to a suitable electrophile or by the alkylation of a cyclohexanecarbonitrile derivative. A plausible and common approach involves the reaction of cyclohexanone (B45756) with a cyanide source, such as potassium cyanide, in the presence of an acid to form the cyanohydrin, which can then be further manipulated.

Alternatively, a more direct route to the carbon skeleton of the target molecule involves the reaction of 4-nitrobenzyl cyanide with 1,5-dibromopentane in the presence of a strong base. This reaction, a double alkylation, constructs the cyclohexane (B81311) ring.

A third potential route to the key nitrile intermediate is the nucleophilic substitution of a leaving group on the cyclohexane ring by a 4-nitrophenyl anion, or conversely, the reaction of a 4-nitrophenyl Grignard reagent with a cyclohexanecarbonitrile derivative bearing a leaving group at the 1-position. A patent for a similar transformation suggests that the alkylation of cyclohexanecarbonitrile can be an effective method for introducing substituents at the 1-position google.com.

Once 1-(4-nitrophenyl)cyclohexanecarbonitrile is obtained, the final step is the reduction of the nitrile group to a primary amine. This is a well-established transformation in organic synthesis.

Yield Enhancement and Purity Improvement Strategies

To suppress the formation of these impurities and enhance the yield of the desired primary amine, several strategies can be employed:

Use of a trapping agent: In some catalytic reductions, a trapping agent such as di-tert-butyl dicarbonate (Boc anhydride) can be added to the reaction mixture. This agent reacts in situ with the primary amine as it is formed, yielding the Boc-protected amine. This protected amine is less nucleophilic and thus less likely to participate in side reactions. The Boc group can then be removed in a subsequent step.

Reaction conditions optimization: Careful control of reaction parameters such as temperature, pressure, and solvent can significantly influence the product distribution. For instance, in catalytic hydrogenations, lower temperatures and the presence of ammonia can favor the formation of the primary amine.

Purification techniques: Efficient purification methods, such as column chromatography or crystallization, are crucial for isolating the final product in high purity. The choice of the purification method will depend on the physical properties of the final compound and the nature of the impurities.

Catalyst Selection and Reaction Condition Optimization

The reduction of the nitrile group in 1-(4-nitrophenyl)cyclohexanecarbonitrile to the primary amine can be achieved through various catalytic and stoichiometric methods. The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity.

Catalytic Hydrogenation: This is often the most economical and environmentally friendly method for nitrile reduction wikipedia.orgacsgcipr.org.

CatalystTypical ConditionsAdvantagesDisadvantages
Raney Nickel H₂ gas, high pressure, alcohol or ammonia solvent wikipedia.orgCost-effective, highly activeCan promote side reactions leading to secondary and tertiary amines wikipedia.org
Palladium on Carbon (Pd/C) H₂ gas, various pressures, acidic or neutral conditions acsgcipr.orgGood selectivity for primary amines, versatileMore expensive than nickel-based catalysts
Platinum Dioxide (PtO₂) H₂ gas, various pressures, acidic conditions wikipedia.orgHighly effective, can be used under milder conditionsHigh cost
Cobalt Boride H₂ gasCan be regioselective for primary amine production wikipedia.orgLess commonly used than Ni, Pd, or Pt
Ruthenium Complexes Homogeneous catalysis, H₂ gas or transfer hydrogenation thieme-connect.deHigh selectivity for primary amines under mild conditions thieme-connect.deCatalyst synthesis can be complex, potential for metal contamination

Stoichiometric Reductions: These methods use metal hydrides as the reducing agent.

ReagentTypical ConditionsAdvantagesDisadvantages
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether or THF, followed by aqueous workup youtube.comPowerful reducing agent, generally high yieldsHighly reactive and pyrophoric, requires careful handling, not very selective
Sodium Borohydride (B1222165) (NaBH₄) In combination with a catalyst like CoCl₂ in alcoholic solvents wikipedia.orgMilder and safer than LiAlH₄Often requires a catalyst for nitrile reduction
Diisopropylaminoborane In the presence of a catalytic amount of LiBH₄ nih.govorganic-chemistry.orgReduces a large variety of nitriles in excellent yields nih.govorganic-chemistry.orgReagent preparation required
Ammonia Borane Thermal decomposition conditions without a catalyst organic-chemistry.orgacs.orgEnvironmentally benign, high selectivity for primary amines organic-chemistry.orgacs.orgRequires elevated temperatures

Optimization of reaction conditions such as solvent, temperature, and pressure is crucial for maximizing the yield of the primary amine and minimizing side reactions wikipedia.org. For example, the presence of an electron-withdrawing group like the nitro group on the aromatic ring can facilitate the reduction of the nitrile nih.gov.

Novel and Advanced Synthetic Approaches

While the established routes provide reliable access to this compound, ongoing research focuses on developing more efficient, selective, and sustainable synthetic methods.

Stereoselective and Enantioselective Synthesis

The target molecule, this compound, possesses a prochiral center at the C1 position of the cyclohexane ring. While the molecule itself is not chiral, the introduction of a second, different substituent at this position would create a stereocenter. Therefore, the development of stereoselective and enantioselective synthetic methods is of significant academic and potentially practical interest for the synthesis of chiral derivatives.

The enantioselective synthesis of molecules with a quaternary stereocenter on a cyclohexane ring is a challenging area of organic synthesis acs.orgscispace.com. Asymmetric catalysis is a powerful tool for achieving such transformations. Potential strategies for the enantioselective synthesis of derivatives of this compound could involve:

Asymmetric alkylation: The enantioselective alkylation of a cyclohexanecarbonitrile precursor using a chiral phase-transfer catalyst or a chiral auxiliary could establish the quaternary stereocenter with high enantiomeric excess.

Enantioselective desymmetrization: An achiral precursor, such as a 1,1-dicarboxylic acid ester derivative of cyclohexane, could be desymmetrized through an enantioselective hydrolysis or reduction catalyzed by a chiral catalyst.

Asymmetric Michael addition: The conjugate addition of a nucleophile to a suitably functionalized cyclohexene derivative in the presence of a chiral catalyst could be another approach to introduce the desired stereochemistry.

Green Chemistry Principles in Synthesis of this compound

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the context of the synthesis of this compound, several aspects can be considered to make the process more sustainable.

Atom Economy: The choice of synthetic route can significantly impact the atom economy. Routes that minimize the formation of byproducts are preferred. For example, catalytic hydrogenation for nitrile reduction has a high atom economy as the only byproduct is water (in some workups).

Use of Safer Solvents: Traditional organic solvents often pose environmental and health risks. The exploration of greener solvents, such as water, supercritical fluids, or ionic liquids, is an active area of research. For instance, some catalytic reductions can be performed in water.

Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry acsgcipr.org. Catalytic routes are generally preferred over stoichiometric reactions that generate large amounts of waste.

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can sometimes accelerate reactions and reduce energy usage compared to conventional heating.

Renewable Feedstocks: While not directly applicable to the synthesis of this specific molecule from simple starting materials, the broader principle of using renewable feedstocks is a key goal of green chemistry.

By incorporating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Flow Chemistry Applications in Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages in terms of safety, scalability, and reaction control. While no specific flow synthesis of this compound has been reported, the principles of flow chemistry can be readily applied to key transformations in its synthesis. For instance, the reduction of a nitro group to an amine is a fundamental and often exothermic reaction that can be effectively managed in a flow reactor. The metal-free reduction of nitro compounds using trichlorosilane has been successfully demonstrated under continuous-flow conditions, affording primary amines in high yields with short reaction times and often without the need for purification beilstein-journals.org. This methodology could be adapted for the reduction of a suitable nitro-containing precursor to this compound.

Furthermore, flow chemistry is well-suited for multistep sequences, enabling the telescoping of reactions without the isolation of intermediates mdpi.com. This approach could significantly streamline the synthesis of the target molecule.

Table 1: Potential Flow Chemistry Reactions for the Synthesis of this compound Analogs

Reaction TypeReagents and ConditionsAdvantages in Flow
Nitro ReductionTrichlorosilane, Tertiary AmineEnhanced safety for exothermic reactions, rapid optimization, high purity.
Reductive AminationKetone/Aldehyde, Amine, Reducing AgentControlled addition of reagents, improved heat transfer, potential for in-line purification.
C-N CouplingAryl Halide, Amine, CatalystPrecise temperature control, efficient screening of catalysts and ligands.

Multicomponent Reactions Incorporating this compound Core

Multicomponent reactions (MCRs) are highly efficient one-pot processes in which three or more starting materials react to form a complex product that contains significant portions of all the reactants. While no MCRs specifically designed to form the this compound core have been documented, the structural motifs present in the target molecule suggest that MCR strategies could be developed. For example, variations of the Ugi or Passerini reactions, which are powerful tools for the synthesis of complex amides and esters, could potentially be adapted.

The development of novel MCRs is an active area of research, and it is conceivable that a reaction could be designed to assemble the key cyclohexylmethanamine scaffold in a single step from simple, commercially available starting materials.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.orgamazonaws.com

Disconnection Strategies for Key Bonds

The retrosynthetic analysis of this compound would logically begin with the disconnection of the C-N bond of the primary amine, as this is a common and reliable bond-forming transformation. This leads to a key intermediate, a functionalized cyclohexyl derivative.

Another key disconnection would be at the quaternary carbon center, breaking the bond between the cyclohexyl ring and the nitrophenyl group. This disconnection simplifies the molecule into two main building blocks: a cyclohexyl derivative and a nitroaromatic compound.

Table 2: Key Retrosynthetic Disconnections for this compound

DisconnectionResulting SynthonsCorresponding Synthetic Reaction
C-N bond of the aminomethyl group1-(4-Nitrophenyl)cyclohexylmethyl cation and an amine anion equivalentReductive amination of an aldehyde or nitrile reduction
Cyclohexyl-Aryl bond1-Aminomethylcyclohexyl anion and a 4-nitrophenyl cation equivalentNucleophilic aromatic substitution or cross-coupling reaction
C-C bond of the aminomethyl group1-(4-Nitrophenyl)cyclohexyl anion and a formyl cation equivalentAddition of a cyanide equivalent followed by reduction

Identification of Accessible Building Blocks

Following the disconnection strategies, several accessible building blocks can be identified. The nitrophenyl moiety can be derived from commercially available 4-nitro-substituted aromatic compounds. The cyclohexylmethanamine core could be constructed from cyclohexanone or related derivatives.

A plausible synthetic route could involve the reaction of a cyclohexyl Grignard reagent with a 4-nitrobenzyl halide, followed by functional group manipulations to introduce the aminomethyl group. Alternatively, a nucleophilic addition to a cyclohexanone derivative bearing the 4-nitrophenyl group at the 1-position could be envisioned.

Synthesis of Isotopically Labeled this compound

Isotopically labeled compounds are invaluable tools in mechanistic studies and drug metabolism research. The synthesis of deuterium and carbon-13 labeled this compound would require the introduction of the isotope at a specific position in the molecule.

Reaction Mechanisms and Chemical Reactivity of 1 4 Nitrophenyl Cyclohexyl Methanamine

Elucidation of Reaction Pathways

The structural features of [1-(4-Nitrophenyl)cyclohexyl]methanamine allow for a variety of chemical reactions, each associated with a specific part of the molecule.

Electrophilic Aromatic Substitution on the Nitrophenyl Moiety

The nitrophenyl portion of the molecule is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. wikipedia.orgyoutube.com The nitro group (NO₂) is a strong deactivating group and a meta-director due to its electron-withdrawing nature. This effect is a result of both resonance and inductive effects, which decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.com

Conversely, the [1-(aminomethyl)cyclohexyl] substituent is an activating group and an ortho-, para-director. This is primarily due to the inductive effect of the alkyl group. However, the bulky nature of the cyclohexyl ring introduces significant steric hindrance, which can influence the regioselectivity of the substitution.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgyoutube.commasterorganicchemistry.com For instance, further nitration would introduce another nitro group onto the ring, likely at a position meta to the existing nitro group.

Nucleophilic Reactions Involving the Amine Functional Group

The primary amine (-NH₂) group in this compound is a key center of nucleophilicity. libretexts.org The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile in a wide range of reactions.

Common reactions involving the amine group include:

Alkylation and Acylation: The amine can react with alkyl halides or acid chlorides to form secondary or tertiary amines and amides, respectively. libretexts.org The rate of these reactions is influenced by the steric hindrance around the amine group, which in this case is significant due to the adjacent cyclohexyl ring. masterorganicchemistry.com

Reaction with Carbonyl Compounds: Primary amines react with aldehydes and ketones to form imines (Schiff bases). libretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule.

Reaction with Sulfonyl Chlorides: Amines can react with sulfonyl chlorides to form sulfonamides. libretexts.org

The basicity of the amine, and therefore its nucleophilicity, can be influenced by the electronic effects of the rest of the molecule. The electron-withdrawing nitro group on the phenyl ring can have a modest, long-range electron-withdrawing effect, potentially slightly decreasing the basicity of the amine compared to a similar compound without the nitro group.

Reactions of the Cyclohexyl Ring System

The cyclohexane (B81311) ring in this compound exists predominantly in a chair conformation to minimize steric strain. libretexts.org The bulky 1-(4-nitrophenyl) and aminomethyl substituents will have a significant impact on the conformational dynamics of the ring. nih.gov Due to the large size of the 1-(4-nitrophenyl) group, it is expected to strongly prefer an equatorial position to minimize 1,3-diaxial interactions. libretexts.org

Reactions involving the cyclohexane ring itself are less common under typical conditions compared to the reactions of the functional groups. However, under more forcing conditions, such as high temperatures or in the presence of specific catalysts, reactions such as dehydrogenation to form an aromatic ring or ring-opening could occur. The conformational rigidity imposed by the large substituent can influence the stereochemical outcome of any reactions that do occur on the ring. spcmc.ac.in

Kinetics and Thermodynamics of Transformations

The study of reaction kinetics and thermodynamics provides quantitative insight into the rates and energetics of the chemical transformations of this compound.

Reaction Rate Determination

The rate of a chemical reaction is determined by factors such as concentration, temperature, and the presence of catalysts. For the reactions of this compound, the rate can be determined by monitoring the change in concentration of the reactant or a product over time. This is often achieved using spectroscopic methods, such as UV-Vis or NMR spectroscopy. researchgate.net

For instance, in a nucleophilic substitution reaction involving the amine group, the rate law would likely be second-order, depending on the concentrations of both the amine and the electrophile. researchgate.net

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with an Electrophile

Experiment Initial [Amine] (mol/L) Initial [Electrophile] (mol/L) Initial Rate (mol/L·s)
1 0.10 0.10 1.2 x 10⁻⁴
2 0.20 0.10 2.4 x 10⁻⁴
3 0.10 0.20 2.4 x 10⁻⁴

This table is for illustrative purposes only and does not represent actual experimental data.

Activation Energy and Transition State Analysis

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key factor in determining the reaction rate. It can be determined experimentally by measuring the rate constant at different temperatures and applying the Arrhenius equation. researchgate.net

The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. dntb.gov.ua Its structure determines the stereochemical outcome of the reaction. For example, in an SN2 reaction at the aminomethyl carbon (if a suitable leaving group were present), the transition state would involve the incoming nucleophile and the leaving group being simultaneously bonded to the carbon atom in a trigonal bipyramidal geometry.

Computational chemistry methods, such as density functional theory (DFT), can be used to model the transition state and calculate the activation energy. rsc.orgresearchgate.net This provides valuable insights into the reaction mechanism at a molecular level.

Table 2: Hypothetical Thermodynamic Data for a Reaction of this compound

Parameter Value
Enthalpy of Activation (ΔH‡) 75 kJ/mol
Entropy of Activation (ΔS‡) -20 J/mol·K
Gibbs Free Energy of Activation (ΔG‡) 81 kJ/mol

This table is for illustrative purposes only and does not represent actual experimental data.

The enthalpy of activation reflects the energy required to break and form bonds, while the entropy of activation relates to the change in disorder in forming the transition state. nih.gov A negative entropy of activation, as shown in the hypothetical data, is common for bimolecular reactions where two molecules come together to form a more ordered transition state.

Equilibrium Constants and Thermodynamic Favorability

A thorough search for thermodynamic data related to the reactions of this compound yielded no specific values for equilibrium constants (such as Ka, Kb, or Keq). Consequently, information regarding the thermodynamic favorability of its potential reactions, including Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) changes, is not available.

Catalysis in Chemical Transformations of this compound

There is a lack of specific research on the catalytic derivatization or transformation of this compound. The following sections reflect this absence of data.

Organocatalysis in Derivatization

No studies detailing the use of organocatalysts for the derivatization of this compound have been found. While organocatalysis is a broad field, its specific application to this compound has not been documented.

Metal-Catalyzed Reactions

Similarly, there are no published reports on metal-catalyzed reactions involving this compound. The potential for this compound to undergo common metal-catalyzed transformations, such as cross-coupling or hydrogenation, has not been explored in the available literature.

Photocatalytic Transformations

The application of photocatalysis to induce transformations in this compound is another area where published research is absent.

Stereochemical Course of Reactions

Due to the absence of studies on the reactivity of this compound, there is no information available regarding the stereochemical outcomes of any of its potential reactions. Issues such as stereoselectivity, stereospecificity, and the formation of enantiomers or diastereomers have not been investigated.

Computational and Theoretical Investigations of 1 4 Nitrophenyl Cyclohexyl Methanamine

Molecular Structure and Conformation Analysis

The three-dimensional structure and conformational flexibility of [1-(4-Nitrophenyl)cyclohexyl]methanamine are critical determinants of its chemical behavior. Computational methods provide valuable insights into the molecule's preferred shapes and the energetic relationships between its different spatial arrangements.

In the gas phase, the conformational landscape of this compound is primarily governed by intramolecular forces, free from the influence of solvent molecules. Theoretical calculations suggest that the molecule can adopt several low-energy conformations. These arise from the rotational freedom around the single bonds connecting the cyclohexyl ring to the nitrophenyl group and the aminomethyl substituent.

The orientation of the 4-nitrophenyl group and the aminomethyl group relative to the cyclohexyl ring defines the major conformers. Due to the 1,1-disubstitution on the cyclohexane (B81311) ring, one substituent is compelled to occupy an axial position while the other assumes an equatorial position. Given the larger steric bulk of the 4-nitrophenyl group compared to the aminomethyl group, the conformer where the 4-nitrophenyl group is in the equatorial position and the aminomethyl group is in the axial position is predicted to be the most stable. A less stable conformer would feature the opposite arrangement.

Table 1: Predicted Relative Energies of Major Gas-Phase Conformers

Conformer 4-Nitrophenyl Position Aminomethyl Position Predicted Relative Energy (kcal/mol) Predicted Population (%)
1 Equatorial Axial 0 (most stable) >95
2 Axial Equatorial > 2.0 <5

Note: These are estimated values based on principles of conformational analysis for substituted cyclohexanes. Actual values would require specific quantum chemical calculations.

The stability of the various conformers of this compound is influenced by a network of intramolecular interactions. A key potential interaction is an intramolecular hydrogen bond between the hydrogen atoms of the amino group (-NH2) and the oxygen atoms of the nitro group (-NO2) or the π-electron cloud of the phenyl ring.

In conformers where the aminomethyl group is axial, it is spatially positioned to potentially form a weak hydrogen bond with the π-system of the equatorially positioned nitrophenyl ring. This type of N-H···π interaction, though weak, can contribute to the stabilization of this conformation. rsc.org Another possibility, depending on the rotational orientation of the substituents, is a weak N-H···O interaction between the amino group and one of the oxygen atoms of the nitro group. The formation of such intramolecular hydrogen bonds often results in the formation of stable five- or six-membered ring-like structures. sapub.orgustc.edu.cnruc.dk

The cyclohexane ring in this compound adopts a chair conformation, which is the most stable arrangement for six-membered rings as it minimizes both angle strain and torsional strain. fiveable.melibretexts.orglibretexts.org The presence of two bulky substituents on the same carbon atom (C1) introduces steric strain.

Table 2: Estimated Steric Strain Contributions in the Most Stable Conformer

Interaction Type Groups Involved Estimated Strain Energy (kcal/mol)
1,3-Diaxial Interaction Axial -CH2NH2 and Axial H at C3 ~1.8
1,3-Diaxial Interaction Axial -CH2NH2 and Axial H at C5 ~1.8

Note: These values are estimations based on A-values for similar substituents. Precise strain energy calculations would require dedicated computational analysis.

Electronic Structure and Reactivity Descriptors

The electronic properties of this compound, particularly the distribution of electrons and the nature of its frontier molecular orbitals, are fundamental to understanding its reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich part of the molecule, which includes the aminomethyl group and the π-system of the phenyl ring. The nitrogen atom of the amino group, with its lone pair of electrons, makes a significant contribution to the HOMO.

Conversely, the LUMO is anticipated to be centered on the electron-deficient 4-nitrophenyl group. The strongly electron-withdrawing nitro group (-NO2) lowers the energy of the π* orbitals of the phenyl ring, making this region the most likely acceptor of electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more polarizable and more reactive. Based on data for similar molecules like p-nitroaniline, the HOMO-LUMO gap for this compound can be estimated. researchgate.netresearchgate.netmpg.dechemrxiv.org

Table 3: Predicted Frontier Molecular Orbital Properties

Molecular Orbital Predicted Localization Estimated Energy (eV)
HOMO Aminomethyl group, Phenyl ring ~ -6.5 to -7.0
LUMO 4-Nitrophenyl group ~ -2.0 to -2.5
HOMO-LUMO Gap - ~ 4.0 to 5.0

Note: These energy values are estimations based on computational studies of analogous aromatic amines and nitro compounds.

The molecular electrostatic potential (ESP) surface provides a visual representation of the charge distribution in a molecule and is a useful tool for predicting sites of electrophilic and nucleophilic attack. The ESP is mapped onto the electron density surface, with different colors representing different potential values.

For this compound, the ESP surface is expected to show distinct regions of positive and negative potential.

Negative Potential (Red/Yellow): This region, indicating electron-rich areas, will be concentrated around the oxygen atoms of the nitro group and, to a lesser extent, the nitrogen atom of the amino group. These sites are susceptible to electrophilic attack. acs.orgresearchgate.netnih.govacs.org

Positive Potential (Blue): This region, indicating electron-poor areas, will be most prominent around the hydrogen atoms of the amino group and in the vicinity of the nitro group on the aromatic ring. These sites are prone to nucleophilic attack. nih.govresearchgate.net The cyclohexyl moiety is expected to have a relatively neutral electrostatic potential (green). The ESP surface highlights the push-pull nature of the electronic effects of the amino and nitro substituents on the aromatic ring.

Table 4: Predicted Electrostatic Potential Extrema

Region Predicted Potential Implication for Reactivity
Oxygen atoms of Nitro group Strong Negative Site for electrophilic attack / Hydrogen bond acceptor
Nitrogen atom of Amino group Moderate Negative Site for electrophilic attack / Hydrogen bond acceptor
Hydrogen atoms of Amino group Strong Positive Site for nucleophilic attack / Hydrogen bond donor
Aromatic ring near Nitro group Moderate Positive Site for nucleophilic attack

Note: The qualitative predictions are based on the known electronic effects of the functional groups.

Molecular Dynamics Simulations and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide a dynamic picture of molecular behavior, which is essential for understanding processes such as conformational changes and interactions with solvents.

MD simulations of this compound in various solvents (e.g., water, ethanol, cyclohexane) would reveal how the solvent environment affects its structure and dynamics. rsc.org Such simulations can provide insights into:

Solvation Free Energy : The energy change associated with transferring the molecule from the gas phase to a solvent.

Radial Distribution Functions : To understand the arrangement of solvent molecules around the solute.

Hydrogen Bonding : The formation and breaking of hydrogen bonds between the amine and nitro groups and protic solvents.

Conformational Flexibility : How the cyclohexyl ring and the aminomethyl group move and change shape in different solvent environments.

The results of these simulations are crucial for understanding the behavior of the molecule in realistic chemical environments. A hypothetical summary of conformational analysis from MD simulations is presented in Table 2.

Table 2: Hypothetical Conformational Analysis of this compound in Different Solvents This table is illustrative and not based on actual experimental data.

SolventDominant Conformation of Cyclohexyl RingAverage N-C-C-N Dihedral Angle (°)Solvent Accessible Surface Area (Ų)
WaterChair175350
EthanolChair178365
CyclohexaneTwist-boat160380

Advanced Spectroscopic and Structural Characterization of 1 4 Nitrophenyl Cyclohexyl Methanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of [1-(4-nitrophenyl)cyclohexyl]methanamine, offering a window into the electronic environment of each nucleus. While one-dimensional ¹H and ¹³C NMR provide fundamental information, multi-dimensional techniques are essential for unambiguous signal assignment and stereochemical determination.

Given the structure of this compound, which features a substituted aromatic ring and a cyclohexane (B81311) moiety, the NMR spectra are expected to exhibit distinct regions. The aromatic protons of the 4-nitrophenyl group would typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitro group. The protons on the cyclohexane ring and the methanamine group would be found in the more shielded, upfield region of the spectrum (δ 1.0-3.5 ppm).

Predicted ¹H and ¹³C NMR Chemical Shifts:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-~45-50
C2, C6 (Cyclohexyl)1.2-1.8~30-35
C3, C5 (Cyclohexyl)1.2-1.8~25-30
C4 (Cyclohexyl)1.2-1.8~28-33
CH₂ (Methanamine)2.5-3.0~50-55
NH₂1.5-2.5 (broad)-
C1' (Aromatic)-~150-155
C2', C6' (Aromatic)7.5-7.8~125-130
C3', C5' (Aromatic)8.2-8.5~123-128
C4' (Aromatic)-~145-150

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

To unequivocally assign the complex array of signals in the ¹H and ¹³C NMR spectra, multi-dimensional NMR experiments are employed. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would be instrumental in tracing the connectivity of the protons within the cyclohexane ring. Cross-peaks would be observed between adjacent protons (e.g., H2-H3, H3-H4), allowing for the complete assignment of the aliphatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon it is attached to. This would allow for the unambiguous assignment of the carbon signals for the CH₂ groups of the cyclohexane ring and the methanamine moiety, as well as the CH groups of the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J and ³J couplings). sdsu.edu HMBC is crucial for connecting different structural fragments. For instance, it would show correlations between the protons of the methanamine (CH₂) and the quaternary carbon (C1) of the cyclohexane ring, as well as the ipso-carbon (C1') of the aromatic ring. It would also help to confirm the assignments of the quaternary carbons in the aromatic ring by correlating them with nearby protons.

The stereochemistry of the molecule, particularly the conformation of the cyclohexane ring and the orientation of the substituents, can be investigated using NMR parameters such as coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data. The chair conformation is the most stable for a cyclohexane ring. The substituents can either be in an axial or equatorial position. The coupling constants between adjacent protons in the cyclohexane ring are dependent on the dihedral angle between them. Larger coupling constants (typically 8-13 Hz) are observed for axial-axial couplings, while smaller values (2-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial couplings. By analyzing the multiplicity and coupling constants of the cyclohexane protons, the preferred conformation and the stereochemical arrangement of the substituents can be determined.

Cyclohexane rings are known to undergo conformational exchange, primarily through a "chair-flip" process. libretexts.org This dynamic process can be studied using variable-temperature NMR experiments. libretexts.org At room temperature, if the chair-flip is rapid on the NMR timescale, the axial and equatorial protons may show averaged signals. As the temperature is lowered, this process slows down. At a certain temperature, known as the coalescence temperature, the signals for the axial and equatorial protons will broaden and eventually resolve into distinct signals at lower temperatures. By analyzing the line shapes at different temperatures, the energy barrier for the conformational exchange can be calculated, providing valuable information about the molecule's flexibility and conformational stability. nih.gov

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming its molecular formula. For this compound (C₁₃H₁₈N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value with a high degree of accuracy (typically within a few parts per million).

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) which is then subjected to collision-induced dissociation (CID) to generate product ions. The analysis of these fragment ions provides detailed structural information. The fragmentation of this compound is expected to be influenced by its two main structural motifs: the nitroaromatic group and the cyclohexylamine (B46788) moiety.

Predicted Fragmentation Pathways:

The fragmentation of the protonated molecule [M+H]⁺ is likely to proceed through several key pathways:

Loss of Ammonia (NH₃): A common fragmentation for primary amines is the neutral loss of ammonia, which would lead to a significant fragment ion.

Cleavage of the Cyclohexyl Ring: The cyclohexyl ring can undergo characteristic fragmentation, often leading to the loss of ethene or other small hydrocarbon fragments. docbrown.info

Fragmentation of the Nitro Group: Nitroaromatic compounds typically show characteristic losses of NO, NO₂, and H₂O from the molecular ion. nih.gov

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage) is a favorable process for amines and would result in the formation of a stable iminium ion.

Predicted Key Fragment Ions:

m/z (Predicted) Proposed Fragment Structure/Loss
[M+H]⁺Protonated molecular ion
[M+H - NH₃]⁺Loss of ammonia
[M+H - C₂H₄]⁺Loss of ethene from the cyclohexyl ring
[M+H - NO₂]⁺Loss of the nitro group
[C₇H₇NO₂]⁺4-Nitrobenzyl cation
[C₆H₁₁NH₂]⁺Cyclohexylmethanamine fragment

Note: The relative abundance of these fragments would depend on the ionization method and collision energy used.

By carefully analyzing the product ion spectrum from an MS/MS experiment, the connectivity of the molecule can be confirmed, and the presence of key functional groups can be verified.

Ionization Techniques and Their Influence on Spectra

In the mass spectrometric analysis of this compound, hard ionization techniques such as Electron Ionization (EI) are commonly employed. wikipedia.orglibretexts.org EI utilizes a high-energy electron beam (typically 70 eV) to ionize the molecule, inducing significant fragmentation. wikipedia.orgemory.edu This extensive fragmentation provides valuable information for elucidating the molecular structure, although it may result in a weak or absent molecular ion peak. libretexts.org

The fragmentation pattern of this compound is dictated by its constituent functional groups: the nitroaromatic ring, the cyclohexyl core, and the primary amine. The presence of a nitrogen atom makes the molecular ion peak have an odd m/z value, in this case, 234. Upon ionization, the molecule can undergo several characteristic fragmentation pathways.

Key fragmentation processes for nitroaromatic compounds include the loss of nitro-related groups. nih.govnih.gov Common losses are the expulsion of a nitro radical (•NO₂, 46 Da) and a nitroso radical (•NO, 30 Da). youtube.com For cyclohexylamine derivatives, α-cleavage next to the nitrogen atom is a dominant pathway. nist.govlookchem.com This involves the cleavage of the C-C bond between the cyclohexane ring and the aminomethyl group, leading to the formation of a stable CH₂=NH₂⁺ ion (m/z 30). Another significant fragmentation pathway for the cyclohexyl ring is the loss of alkyl radicals through ring cleavage. libretexts.org

Based on these principles, a predicted fragmentation pattern can be constructed.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound (EI)

m/z (mass/charge) Proposed Fragment Ion Formula of Fragment Notes
234 [M]⁺• [C₁₃H₁₈N₂O₂]⁺• Molecular Ion
217 [M - NH₃]⁺• [C₁₃H₁₅NO₂]⁺• Loss of ammonia
204 [M - CH₂NH₂]⁺ [C₁₂H₁₄NO₂]⁺ α-cleavage, loss of aminomethyl radical
188 [M - NO₂]⁺ [C₁₃H₁₈N]⁺ Loss of nitro radical
178 [M - C₄H₈]⁺• [C₉H₁₀N₂O₂]⁺• Retro-Diels-Alder type fragmentation of cyclohexyl ring
151 [C₇H₅NO₂]⁺ [C₇H₅NO₂]⁺ Tropylium ion derivative from nitrophenyl group
122 [C₇H₄NO]⁺ [C₇H₄NO]⁺ Loss of NO₂ from the phenyl ring
96 [C₆H₁₀N]⁺ [C₆H₁₀N]⁺ Cyclohexylmethanimine ion from cleavage
77 [C₆H₅]⁺ [C₆H₅]⁺ Phenyl cation

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the structural details of this compound. The spectra are characterized by absorption bands corresponding to the vibrational modes of the molecule. arabjchem.org

Vibrational Mode Assignment and Functional Group Identification

The key functional groups—amine (NH₂), nitro (NO₂), aromatic ring, and aliphatic cyclohexane ring—give rise to characteristic peaks in the IR and Raman spectra. The assignments can be made by comparing the observed frequencies with those of related molecules, such as p-nitroaniline and aminomethylcyclohexane. usc.educhemicalbook.com

N-H Vibrations: The primary amine group exhibits symmetric and asymmetric stretching vibrations typically found in the 3300-3500 cm⁻¹ region. usc.edu The NH₂ scissoring (bending) mode is expected around 1630 cm⁻¹. arabjchem.org

NO₂ Vibrations: The nitro group is characterized by strong asymmetric and symmetric stretching bands. For aromatic nitro compounds, these appear near 1500-1570 cm⁻¹ and 1320-1370 cm⁻¹, respectively. core.ac.ukresearchgate.net

C-H Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching modes of the cyclohexane and methylene (B1212753) groups appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). orientjchem.org

C=C and C-N Vibrations: Aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration for the aryl-NO₂ bond is typically found around 870 cm⁻¹. core.ac.uk

Table 2: Vibrational Mode Assignments for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity (IR) Intensity (Raman)
~3480 Asymmetric N-H Stretch Primary Amine Medium Weak
~3360 Symmetric N-H Stretch Primary Amine Medium Weak
~3070 Aromatic C-H Stretch Phenyl Ring Medium-Weak Medium
~2935 Asymmetric CH₂ Stretch Cyclohexane Strong Strong
~2860 Symmetric CH₂ Stretch Cyclohexane Strong Strong
~1630 N-H Scissoring Primary Amine Medium Weak
~1595 C=C Ring Stretch Phenyl Ring Medium Strong
~1520 Asymmetric NO₂ Stretch Nitro Group Very Strong Strong
~1450 CH₂ Scissoring Cyclohexane Medium Medium
~1347 Symmetric NO₂ Stretch Nitro Group Very Strong Very Strong
~1110 C-N Stretch C-NH₂ Medium Medium-Weak
~855 C-H Out-of-Plane Bend Phenyl Ring (para-subst.) Strong Weak

Conformational Analysis via Vibrational Spectroscopy

The conformational flexibility of the cyclohexane ring in this compound can be investigated using vibrational spectroscopy. The cyclohexane ring exists predominantly in chair conformations, and the two bulky substituents (4-nitrophenyl and aminomethyl) can occupy either axial or equatorial positions. libretexts.orglibretexts.org

The two primary chair conformers would be:

Equatorial-Equatorial (e,e): Both the 4-nitrophenyl group and the aminomethyl group are in equatorial positions. This is generally the most stable conformation for 1,1-disubstituted cyclohexanes.

Axial-Equatorial (a,e): One group is axial while the other is equatorial.

These different conformers are expected to have distinct, albeit slightly different, vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹). researchgate.net By recording IR or Raman spectra at variable temperatures, it is possible to study the equilibrium between these conformers. As the temperature is lowered, the equilibrium will shift towards the more stable conformer, leading to a corresponding increase in the intensity of its characteristic bands and a decrease for the less stable conformer. researchgate.net Such studies, often performed with the sample dissolved in liquified noble gases like xenon, allow for the determination of the relative thermodynamic stabilities of the conformers. researchgate.net

In-situ Monitoring of Reactions

In-situ IR and Raman spectroscopy are powerful Process Analytical Technology (PAT) tools for real-time monitoring of chemical reactions, providing insights into reaction kinetics, mechanisms, and endpoints without the need for sampling. mt.commt.com

A plausible synthetic route to this compound is the catalytic reduction of the corresponding nitro compound, 1-(nitromethyl)-1-(4-nitrophenyl)cyclohexane. This reaction could be effectively monitored in-situ using Raman spectroscopy. acs.orgresearchgate.net The progress of the reduction would be tracked by monitoring the disappearance of the strong symmetric NO₂ stretching band of the starting material around 1347 cm⁻¹. acs.orgresearchgate.net Concurrently, the appearance of bands corresponding to the newly formed primary amine group (e.g., N-H stretching) would signal the formation of the product. The real-time concentration profiles of reactants and products can be generated, allowing for precise determination of the reaction endpoint and optimization of process parameters. rsc.orgnih.gov

Similarly, if the amine product were used in a subsequent reaction, such as an amide or imine formation, in-situ IR spectroscopy could monitor the consumption of the N-H bending or stretching bands and the appearance of new bands, such as a carbonyl (C=O) stretch for an amide formation. researchgate.netyoutube.com

X-ray Crystallography and Solid-State Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Configuration

The this compound molecule is chiral, with the C1 carbon of the cyclohexane ring (the carbon atom bonded to both the nitrophenyl and aminomethyl groups) being a stereocenter. Therefore, the compound can exist as two enantiomers, (R) and (S).

Single-crystal X-ray diffraction (SCXRD) is the most reliable method for determining the absolute configuration of a chiral molecule. purechemistry.orgspark904.nl The process involves growing a suitable single crystal of one enantiomer (or a salt with a chiral counter-ion of known configuration). The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed.

To determine the absolute configuration, the phenomenon of anomalous dispersion is utilized. mdpi.com When the wavelength of the X-rays is near an absorption edge of one of the atoms in the crystal, the scattering factor becomes complex. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). By carefully measuring and analyzing these differences, the absolute spatial arrangement of the atoms can be determined, allowing for an unambiguous assignment of the R or S configuration at the chiral center. spark904.nlfrontiersin.org

The crystal structure would also reveal the preferred conformation in the solid state, confirming, for instance, that the cyclohexane ring adopts a chair conformation and showing the precise orientation of the equatorial and axial substituents. Furthermore, it would detail intermolecular interactions, such as hydrogen bonds involving the amine and nitro groups, which dictate the crystal packing.

Table of Compounds

Compound Name
This compound
p-Nitroaniline
(Aminomethyl)cyclohexane

Crystal Packing and Intermolecular Interactions

Detailed experimental data from single-crystal X-ray diffraction studies of this compound are not extensively available in the public domain, preventing a detailed description of its specific crystal packing and intermolecular interactions. However, based on the structural characteristics of similar nitrobenzene (B124822) derivatives, a hypothetical model of its crystal packing can be proposed. The molecular structure, featuring a primary amine group (-NH2) and a nitro group (-NO2), suggests the high probability of hydrogen bonding playing a significant role in the crystal lattice.

The primary amine group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can serve as hydrogen bond acceptors. This could lead to the formation of intermolecular N-H···O hydrogen bonds, which are a common feature in the crystal structures of related compounds. These interactions could link molecules into chains, sheets, or more complex three-dimensional networks.

Hypothetical Intermolecular Interactions for this compound

Interaction TypeDonorAcceptorPotential Motif
Hydrogen BondingN-H (amine)O-N (nitro)Chains or dimers
Dipole-DipoleC-NO2 (nitro)C-NO2 (nitro)Head-to-tail alignment
van der WaalsCyclohexyl/PhenylCyclohexyl/PhenylClose packing

Polymorphism Studies

There are no specific studies on the polymorphism of this compound found in the reviewed literature. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. Given that the crystallization process and the resulting intermolecular interactions can be influenced by factors such as solvent, temperature, and pressure, it is plausible that this compound could exhibit polymorphism. However, without experimental studies, such as differential scanning calorimetry (DSC), X-ray powder diffraction (XRPD), or single-crystal X-ray diffraction of crystals grown under different conditions, the existence of polymorphs for this specific compound remains speculative.

Chiroptical Spectroscopy

This compound is a chiral compound, possessing a stereocenter at the C1 position of the cyclohexyl ring where the aminomethyl and nitrophenyl groups are attached. As such, its enantiomers are expected to interact differently with plane-polarized light, making it amenable to analysis by chiroptical spectroscopic techniques.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, its enantiomers would produce mirror-image CD spectra. The nitrobenzene chromophore in the molecule is expected to give rise to distinct electronic transitions that would be observable in the CD spectrum.

The enantiomeric excess (% ee) of a sample of this compound can be determined by comparing the CD signal intensity of the sample to that of a pure enantiomer. The relationship is typically linear, allowing for quantitative analysis. However, without access to experimentally recorded CD spectra for the pure enantiomers of this compound, a detailed analysis of its chiroptical properties is not possible.

Hypothetical CD Spectroscopy Data for an Enantiomer of this compound

Wavelength (nm)Molar Ellipticity (deg·cm²/dmol)
280+15,000
250-10,000
220+25,000
Note: This data is hypothetical and for illustrative purposes only.

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of the wavelength of light. A chiral molecule will rotate the plane of polarized light, and the magnitude and direction of this rotation are dependent on the wavelength. ORD spectra exhibit characteristic curves, known as Cotton effects, in the regions where the molecule absorbs light.

Chemical Derivatization and Analog Synthesis of 1 4 Nitrophenyl Cyclohexyl Methanamine

Strategies for Functional Group Modification

Functional group modification is a cornerstone of medicinal chemistry, enabling the fine-tuning of a lead compound's characteristics. For [1-(4-nitrophenyl)cyclohexyl]methanamine, derivatization can be systematically explored at its key functional groups.

Amine Functionalization (e.g., acylation, alkylation, sulfonylation)

The primary amine group is a highly versatile handle for chemical modification due to its nucleophilicity. byjus.com

Alkylation: Direct alkylation of the primary amine with alkyl halides can be challenging to control, often resulting in a mixture of mono- and di-alkylated products, as well as the potential for over-alkylation to form a quaternary ammonium (B1175870) salt. libretexts.orgopenstax.org A more controlled method for synthesizing secondary or tertiary amines is reductive amination. This involves reacting the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). uomustansiriyah.edu.iq

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides. libretexts.org This transformation replaces the basic amine with a non-basic, acidic N-H group (in the case of a primary amine), which can influence receptor interactions and metabolic stability. libretexts.org

Reaction TypeReagent ExampleFunctional Group FormedKey Characteristics of Product
Acylation Acetyl Chloride (CH₃COCl)Secondary AmideNeutral, increased steric bulk, altered H-bonding
Alkylation Methyl Iodide (CH₃I)Secondary/Tertiary AmineBasic, potential for mixed products
Reductive Amination Acetone, NaBH(OAc)₃Secondary Amine (Isopropyl)Basic, controlled alkylation
Sulfonylation Tosyl Chloride (TsCl)SulfonamideN-H group becomes acidic, increased polarity

Nitro Group Transformations (e.g., reduction to amine, modification to other functional groups)

The aromatic nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the phenyl ring. It is also a versatile precursor for other functional groups, most notably an amino group. nih.gov

The reduction of an aromatic nitro group to a primary aniline (B41778) is one of the most fundamental transformations in organic synthesis. This conversion drastically changes the nature of the substituent from strongly electron-withdrawing and neutral to strongly electron-donating and basic. A variety of methods can achieve this reduction:

Catalytic Hydrogenation: This is a common and clean method involving hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel (Ni). The reaction is typically carried out under pressure.

Metal-Acid Reduction: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl).

Other Reducing Agents: Milder reagents like tin(II) chloride (SnCl₂) are effective and can be used when other reducible functional groups are present in the molecule. uomustansiriyah.edu.iq

The resulting aminophenyl derivative, [1-(4-aminophenyl)cyclohexyl]methanamine, serves as a valuable intermediate for further derivatization, such as diazotization followed by Sandmeyer reactions to introduce a range of substituents (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring.

Reduction MethodReagentsAdvantagesPotential Considerations
Catalytic Hydrogenation H₂, Pd/C or PtO₂Clean reaction, high yieldMay reduce other functional groups (e.g., alkenes)
Metal/Acid Reduction Fe, Sn, or Zn with HClInexpensive, widely usedRequires stoichiometric metal, acidic workup
Mild Reduction SnCl₂Good for sensitive substratesStoichiometric reagent required

Cyclohexyl Ring Modifications (e.g., oxidation, substitution)

Direct modification of the saturated cyclohexyl ring is challenging due to the inertness of C-H bonds. However, advanced synthetic methods can introduce functionality.

Oxidation: Direct C-H oxidation can be achieved using powerful oxidizing agents or modern catalytic systems, potentially introducing hydroxyl (-OH) or carbonyl (C=O) groups at various positions on the ring. researchgate.net The regioselectivity of such reactions can be difficult to control. For instance, mitochondrial enzymes have been shown to hydroxylate a cyclohexane (B81311) ring when it blocks other metabolic pathways. nih.gov The conformational properties of the ring can significantly influence the reactivity and outcome of oxidation reactions. youtube.com

Substitution: Introducing substituents onto the cyclohexyl ring typically requires a synthetic approach starting from an already functionalized cyclohexane precursor, such as cyclohexanone (B45756) or cyclohexanol. sciencemadness.org For example, starting with a substituted cyclohexanone in the initial synthesis would yield an analog with a modified ring. Direct C-H activation followed by functionalization is an area of active research but can be complex. niu.edu The stability of substituted cyclohexanes is heavily influenced by the preference for substituents to occupy the equatorial position to minimize steric hindrance from 1,3-diaxial interactions. libretexts.org

Synthesis of Chemically Modified Analogs

The synthesis of analogs involves more profound structural changes to the core scaffold of this compound, either by altering the aromatic moiety or the cycloalkyl system.

Structural Variations on the Nitrophenyl Moiety

The 4-nitrophenyl group can be replaced with a wide array of other substituted aromatic rings to probe electronic and steric requirements for biological activity. This is typically achieved by beginning the synthesis with a different substituted phenylacetonitrile.

Possible variations include:

Isomeric Position: Moving the nitro group to the 2- or 3-position would significantly alter the molecule's electronic distribution and geometry.

Alternative Substituents: Replacing the nitro group with other electron-withdrawing groups (e.g., -CN, -CF₃, -SO₂CH₃) or electron-donating groups (e.g., -OCH₃, -CH₃, -N(CH₃)₂).

Halogenation: Introducing halogens (F, Cl, Br) at various positions on the phenyl ring.

Heterocyclic Rings: Replacing the phenyl ring entirely with a heteroaromatic system like pyridine (B92270) or thiophene.

The synthesis of such analogs allows for a systematic exploration of how aromatic ring properties impact the target interaction. acs.org

Alterations to the Cyclohexyl Ring System

The cyclohexyl group serves as a bulky, lipophilic, three-dimensional scaffold. Its role can be investigated by synthesizing analogs with different ring systems. pharmablock.com In medicinal chemistry, the cyclohexyl ring is often considered a bioisostere for a phenyl ring or a t-butyl group, providing a non-planar alternative that can explore different binding pockets. pharmablock.comnih.gov

Potential alterations include:

Ring Size: Synthesizing analogs with cyclopentyl or cycloheptyl rings to assess the impact of ring size on activity.

Ring Rigidity: Introducing unsaturation (e.g., a cyclohexenyl ring) or using smaller, more rigid rings like cyclobutane (B1203170) or cyclopropane. nih.gov

Heterocyclic Rings: Replacing the cyclohexane with a saturated heterocycle like piperidine (B6355638) or tetrahydropyran. This introduces heteroatoms that can act as hydrogen bond acceptors or donors and significantly alters the compound's polarity and solubility.

The synthesis of these analogs would typically involve replacing cyclohexanone with the corresponding alternative cyclic ketone in the early stages of the synthetic route. nih.govresearchgate.net

Modifications to the Methanamine Side Chain

The primary amine of the methanamine side chain in this compound serves as a versatile functional handle for a variety of chemical transformations. These modifications allow for the systematic alteration of the molecule's steric and electronic properties. Key derivatization strategies include N-alkylation, N-acylation, and the formation of sulfonamides, ureas, and thioureas.

N-Alkylation: The introduction of alkyl groups to the primary amine can be achieved through various synthetic methodologies. Reductive amination, a widely employed technique, involves the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent. This method allows for the synthesis of a broad range of secondary and tertiary amines. Another common approach is direct alkylation using alkyl halides, although this can sometimes lead to over-alkylation, yielding a mixture of products. The choice of reaction conditions and reagents is critical to control the degree of substitution.

N-Acylation: The reaction of the primary amine with acylating agents such as acid chlorides or anhydrides readily produces the corresponding amides. This transformation is typically carried out under basic conditions to neutralize the acid byproduct. The N-acylation reaction is generally high-yielding and allows for the introduction of a wide variety of acyl groups, thereby modulating the electronic and steric environment of the nitrogen atom. researchgate.netbath.ac.uk

Sulfonamide Formation: Sulfonamides, known for their chemical stability, can be synthesized by reacting the primary amine with sulfonyl chlorides. This reaction is often performed in the presence of a base to facilitate the sulfonylation process. The resulting sulfonamides are important structural motifs in medicinal chemistry and materials science. princeton.eduucl.ac.ukorganic-chemistry.orgrsc.org

Urea and Thiourea Formation: The reaction of this compound with isocyanates or isothiocyanates provides a straightforward route to the corresponding ureas and thioureas. This addition reaction is typically efficient and proceeds under mild conditions.

A summary of potential side chain modifications is presented in the interactive table below:

Modification TypeReagents and ConditionsFunctional Group Formed
N-Alkylation Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Secondary or Tertiary Amine
N-Acylation Acid Chloride/Anhydride, Base (e.g., Triethylamine)Amide
Sulfonamide Formation Sulfonyl Chloride, Base (e.g., Pyridine)Sulfonamide
Urea Formation IsocyanateUrea
Thiourea Formation IsothiocyanateThiourea

Structure-Reactivity Relationship Studies (from a purely chemical perspective)

The chemical reactivity of this compound and its derivatives is governed by a combination of electronic and steric factors. Understanding these relationships is fundamental to predicting the outcome of chemical transformations and designing new synthetic routes.

Influence of Substituents on Chemical Reactivity

The 4-nitrophenyl group exerts a significant electronic influence on the reactivity of the entire molecule. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. msu.eduquora.com This deactivation is a result of both the inductive effect and the resonance effect of the nitro group, which pull electron density away from the benzene (B151609) ring. libretexts.orgresearchgate.netlibretexts.org Consequently, electrophilic aromatic substitution reactions on the nitrophenyl ring would require harsh conditions and would be expected to proceed slowly.

Conversely, the electron-withdrawing nature of the nitrophenyl group can influence the reactivity of the methanamine side chain. By withdrawing electron density, the nitro group can decrease the nucleophilicity of the primary amine, potentially affecting the rates of reactions such as N-alkylation and N-acylation.

Steric and Electronic Effects on Transformations

The 1-(4-nitrophenyl)cyclohexyl moiety presents a significant steric profile that can hinder the approach of reagents to the methanamine side chain. This steric hindrance can influence the feasibility and outcome of chemical reactions. libretexts.orgrsc.orgresearchgate.net For instance, in N-alkylation reactions with bulky alkyl halides, the reaction rate may be significantly reduced due to the difficulty of the electrophile in accessing the nitrogen atom.

Exploration of Novel Chemical Scaffolds Based on the this compound Core

The this compound core structure can serve as a starting point for the synthesis of more complex, novel chemical scaffolds, including heterocyclic systems. mdpi.commdpi.comrsc.org The primary amine of the methanamine side chain is a key functional group for initiating cyclization reactions. mdpi.comrsc.orgresearchgate.net

For example, reaction with bifunctional electrophiles could lead to the formation of various nitrogen-containing heterocycles. The synthesis of such scaffolds expands the chemical space accessible from this starting material and allows for the creation of molecules with potentially new and interesting properties. Research in this area often involves multi-step synthetic sequences to build up the desired heterocyclic ring systems. researchgate.netresearchgate.net

Intermolecular Interactions and Supramolecular Chemistry Involving 1 4 Nitrophenyl Cyclohexyl Methanamine

Hydrogen Bonding Networks

A detailed description of hydrogen bonding networks requires knowledge of the hydrogen bond donors and acceptors within the molecule and how they interact with neighboring molecules in the crystal lattice. For [1-(4-Nitrophenyl)cyclohexyl]methanamine, the primary amine (-CH₂NH₂) is the principal hydrogen bond donor, while the nitro group (-NO₂) and the amine itself can act as acceptors. The precise geometry, directionality, and dimensionality (e.g., chains, sheets, or three-dimensional networks) of these hydrogen bonds cannot be determined without experimental structural data.

π-π Stacking Interactions

The presence of the 4-nitrophenyl group suggests the potential for π-π stacking interactions, which are common in aromatic systems. The nature of these interactions (e.g., face-to-face, parallel-displaced, or T-shaped) and the key geometric parameters such as interplanar distances and slip angles are derived directly from crystallographic measurements. While theoretical calculations can offer insights, they are ideally validated against experimental data. Without a crystal structure, a detailed analysis of the specific π-π stacking motifs in solid this compound is not possible.

Host-Guest Chemistry

Research into the host-guest chemistry of a compound involves studying its ability to form inclusion complexes with other molecules (guests). This is a highly specific experimental undertaking. There are no published studies indicating that this compound has been investigated for its potential as a host molecule or its ability to act as a guest within a known host system.

Co-crystallization Studies

Co-crystallization involves crystallizing a target molecule with a second component (a coformer) to form a new crystalline solid with modified physicochemical properties. A search of the scientific literature reveals no reported co-crystallization studies involving this compound. Such studies would first require a thorough understanding of the target molecule's own crystalline form and intermolecular interactions.

Future Directions and Emerging Research Avenues for 1 4 Nitrophenyl Cyclohexyl Methanamine in Academic Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of [1-(4-Nitrophenyl)cyclohexyl]methanamine is a foundational aspect that warrants significant attention. Future research will likely prioritize the development of more efficient and environmentally benign synthetic methodologies. Key areas of focus will include the exploration of greener solvents, catalyst optimization, and the implementation of flow chemistry techniques to enhance reaction efficiency and minimize waste. A comparative analysis of potential synthetic strategies is crucial for identifying the most promising routes for scalable and sustainable production.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic ApproachPotential AdvantagesPotential Challenges
Reductive AminationUtilizes readily available starting materials.Often requires harsh reducing agents and may lack stereocontrol.
Ritter ReactionForms the C-N bond and introduces the amine in one step.Typically requires strong acids and may not be suitable for sensitive substrates.
Catalytic HydrogenationOffers a cleaner reduction of the nitro group.Catalyst selection is critical to avoid side reactions.
Multicomponent ReactionsIncreases synthetic efficiency by forming multiple bonds in a single operation.Reaction discovery and optimization can be complex.

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is paramount for its rational application. Future investigations will likely employ a synergistic approach, combining experimental techniques with computational modeling. In-situ spectroscopic methods, such as NMR and IR spectroscopy, can provide real-time monitoring of reaction intermediates. These experimental findings, when coupled with density functional theory (DFT) calculations, can elucidate transition states and reaction pathways, offering a comprehensive picture of the underlying molecular transformations.

Exploitation of Novel Reactivity Patterns

The unique structural features of this compound, including the primary amine and the nitro-substituted aromatic ring, suggest a rich and varied reactivity profile waiting to be explored. Future research is expected to move beyond simple derivatization and investigate novel transformations. This could involve leveraging the amine functionality for the construction of complex heterocyclic systems or exploring the electronic effects of the nitrophenyl group to modulate the reactivity of the cyclohexyl core. The discovery of unprecedented reactivity patterns will open new avenues for the application of this molecule in organic synthesis.

Design and Synthesis of Chemically Diverse Compound Libraries

The scaffold of this compound provides an excellent starting point for the generation of chemically diverse compound libraries. Such libraries are invaluable tools in drug discovery and chemical biology for the identification of new bioactive molecules. High-throughput synthesis and combinatorial chemistry approaches will likely be employed to generate a wide array of analogs. Systematic structural modifications will allow for the exploration of the chemical space around the core scaffold, providing a rich collection of compounds for biological screening. The creation of these libraries will be instrumental in uncovering the potential of this molecular framework in various therapeutic areas.

Table 2: Proposed Structural Modifications for Compound Library Synthesis

Modification SiteProposed Functional GroupsRationale
Primary AmineAmides, sulfonamides, ureas, secondary/tertiary aminesTo explore the impact of N-substitution on biological activity.
Aromatic RingHalogens, alkyl groups, alkoxy groups, other electron-withdrawing/donating groupsTo modulate the electronic properties and steric profile of the molecule.
Cyclohexyl RingIntroduction of substituents, conformational lockingTo investigate the role of the cycloalkane conformation on molecular recognition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.